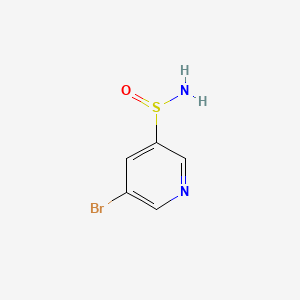

5-Bromopyridine-3-sulfinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2OS |

|---|---|

Molecular Weight |

221.08 g/mol |

IUPAC Name |

5-bromopyridine-3-sulfinamide |

InChI |

InChI=1S/C5H5BrN2OS/c6-4-1-5(10(7)9)3-8-2-4/h1-3H,7H2 |

InChI Key |

JUOYFPMTONTHAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)S(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromopyridine 3 Sulfinamide

Precursor Synthesis and Functional Group Introduction

The initial stages of synthesizing 5-Bromopyridine-3-sulfinamide focus on building the foundational molecular structure, which includes preparing a suitable pyridine (B92270) scaffold and the necessary sulfur-containing precursor.

Synthesis of Functionalized Pyridine Scaffolds

The synthesis typically commences with a readily available pyridine derivative. A common and effective starting material is 3-aminopyridine. This precursor is advantageous due to the amino group at the 3-position, which can be chemically transformed into a diazonium salt. This diazonium intermediate is highly versatile and serves as a linchpin for introducing the desired sulfur functionality at the 3-position of the pyridine ring google.com.

Alternatively, a synthetic strategy can begin with an already brominated pyridine scaffold, such as 3-amino-5-bromopyridine. This approach offers better control over the final product's regiochemistry, as the bromine atom is positioned before the synthesis of the sulfinamide group. 3-Amino-5-bromopyridine can be synthesized from 5-bromonicotinamide via a Hofmann rearrangement or through the reduction of 5-bromo-3-nitropyridine chemicalbook.com. The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine is also a well-documented process, highlighting established routes to brominated pyridine intermediates orgsyn.orgijssst.infoheteroletters.org.

Preparation of Corresponding Sulfonyl Chloride or Sulfinic Acid Precursors

A critical step in the synthetic pathway is the creation of a reactive sulfur intermediate at the 3-position of the pyridine ring, most commonly Pyridine-3-sulfonyl chloride. This compound is a key precursor for both sulfonamides and, through reduction, sulfinamides acs.org.

There are two primary routes to Pyridine-3-sulfonyl chloride:

From 3-Aminopyridine : This method involves a diazotization reaction where 3-aminopyridine is converted into a diazonium salt, such as diazonium fluoroborate. This intermediate is then subjected to a sulfonyl chlorination reaction, often using thionyl chloride in the presence of a copper catalyst, to yield Pyridine-3-sulfonyl chloride google.comchemicalbook.comchemicalbook.com. A described procedure involves adding thionyl chloride to water, cooling to 0-5°C, adding cuprous chloride, and then reacting it with the diazonium fluoroborate to achieve the final product in high yield chemicalbook.comchemicalbook.com.

From Pyridine-3-sulfonic acid : An alternative route involves the direct conversion of Pyridine-3-sulfonic acid to the corresponding sulfonyl chloride. This transformation is typically achieved using chlorinating agents like phosphorus pentachloride, often in the presence of phosphorus oxychloride and heated to reflux chemicalbook.comgoogle.com.

To arrive at the target sulfinamide, the sulfonyl chloride must be reduced. The direct conversion of sulfonyl chlorides to sulfinamides can be performed in a one-pot reaction. This involves the in situ reduction of the sulfonyl chloride, for instance with a reducing agent like triphenylphosphine, followed by reaction with an amine source nih.gov.

Sulfinamide Formation via Condensation Reactions

The conversion of the sulfur precursor into the final sulfinamide is achieved through condensation reactions, where optimized conditions and catalytic systems are employed to ensure high efficiency and selectivity.

Optimized Reaction Conditions for Amidation and Sulfonylation

The formation of the sulfinamide bond is essentially an amidation process. A modern and efficient one-pot methodology for synthesizing sulfinamides directly from sulfonyl chlorides has been developed. This process avoids the need to isolate sensitive intermediates like sulfinyl chlorides nih.gov.

In a typical procedure, the sulfonyl chloride (e.g., Pyridine-3-sulfonyl chloride) is treated with a reducing agent, such as triphenylphosphine, in a suitable solvent like dichloromethane (CH₂Cl₂). An amine, in this case an ammonia (B1221849) surrogate to form the primary sulfinamide, is added concurrently with a base like triethylamine (TEA) to neutralize the generated acid. The reaction is often carried out at a reduced temperature (e.g., 0°C) to control reactivity nih.gov.

| Parameter | Condition | Purpose |

| Precursor | Pyridine-3-sulfonyl chloride | Source of the pyridyl-sulfur moiety |

| Reducing Agent | Triphenylphosphine | Reduces sulfonyl chloride to a reactive sulfinyl intermediate |

| Amine Source | Ammonia or surrogate | Provides the nitrogen for the sulfinamide |

| Base | Triethylamine (TEA) | Acid scavenger |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert reaction medium |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side products |

This interactive data table summarizes typical reaction conditions for the one-pot synthesis of a sulfinamide from a sulfonyl chloride.

Catalyst Systems for Enhanced Yield and Stereoselectivity

While simple base-mediated reactions are effective, various catalyst systems have been developed to enhance the efficiency and scope of sulfinamide and related amide syntheses. Lewis acids, such as hafnium triflate (Hf(OTf)₄), have been shown to catalyze amidation reactions under specific conditions nih.gov. For transamidation reactions, nano-magnetic sulfonic acids have also been employed as reusable and efficient catalysts thieme-connect.com.

In the broader context of C-N bond formation for related sulfonamides, copper- and zirconium-based catalysts have proven effective. For instance, a CuI/DMPHPC system can catalyze the coupling of heteroaryl halides with sulfinic acid salts acs.org. Zirconium catalysts have been utilized for the reductive sulfonamidation of amides, showcasing a mild approach for N-alkylation of sulfinamides and sulfonamides acs.org. Although not specific to the primary synthesis of this compound, these catalytic systems highlight advanced methodologies available for forming sulfur-nitrogen bonds.

Regioselective Bromination Strategies for Pyridine-3-sulfinamide

The introduction of a bromine atom at the 5-position of the pyridine ring requires a regioselective approach. The strategy depends on whether the bromination is performed before or after the formation of the sulfinamide group.

The more direct and controlled method involves starting with a pre-brominated precursor, such as 3-amino-5-bromopyridine, as detailed in section 2.1.1. This circumvents potential issues with regioselectivity and harsh reaction conditions on the more complex sulfinamide molecule.

However, if Pyridine-3-sulfinamide is the substrate, direct electrophilic bromination is the required strategy. The sulfinamide group, being electron-withdrawing, acts as a meta-director. In the pyridine ring, this deactivates the ortho (2- and 4-) and para (6-) positions relative to the substituent, directing incoming electrophiles to the 5-position.

N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated pyridine rings thieme-connect.comresearchgate.netthieme-connect.com. The reaction conditions, particularly the choice of solvent, can significantly influence the outcome. For 3-substituted pyridines with activating groups (like amino or hydroxy), bromination often occurs at the positions ortho and para to the activating group thieme-connect.comthieme-connect.com. For a 3-substituted pyridine with a deactivating group like a sulfinamide, the electronic effects would favor substitution at the 5-position.

| Reagent | Substrate | Expected Product | Rationale |

| N-Bromosuccinimide (NBS) | Pyridine-3-sulfinamide | This compound | The sulfinamide group is a meta-director, making the C-5 position the most likely site for electrophilic attack. |

| Bromine (Br₂) in NaOH | 3-Hydroxypyridine | 2-Bromo-3-hydroxypyridine | Demonstrates solvent/reagent control over regioselectivity in pyridine bromination thieme-connect.comthieme-connect.com. |

This interactive data table outlines strategies for the regioselective bromination of pyridine derivatives.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. In the context of pyridine chemistry, the electron-deficient nature of the ring can make such reactions challenging, often requiring harsh conditions. However, the directing effects of existing substituents can be harnessed to achieve regioselectivity.

A plausible synthetic route commences with the bromination of 3-pyridinesulfonic acid. This precursor positions a strongly deactivating and meta-directing sulfonic acid group on the pyridine ring. The subsequent introduction of bromine would be directed to the 5-position, which is meta to the sulfonic acid group. A documented method involves heating 3-pyridinesulfonic acid with bromine after conversion to an intermediate with phosphorus pentachloride.

Table 1: Synthesis of 5-bromo-3-pyridinesulfonic acid

| Reactants | Reagents | Conditions | Product | Yield |

|---|

Following the formation of 5-bromo-3-pyridinesulfonic acid, the next crucial step is its conversion to 5-bromopyridine-3-sulfonyl chloride. This transformation is typically achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a key intermediate that can then be converted to the target sulfinamide. The final step, the conversion of the sulfonyl chloride to a sulfinamide, can be accomplished via a reductive amination. This involves the in-situ reduction of the sulfonyl chloride in the presence of an amine. For the synthesis of the parent this compound, ammonia or a protected form of ammonia would be used.

Table 2: General Conditions for Sulfinamide Synthesis from Sulfonyl Chloride

| Sulfonyl Chloride | Reducing Agent | Amine Source | Solvent | General Conditions |

|---|---|---|---|---|

| Ar-SO₂Cl | Triphenylphosphine | Primary or Secondary Amine | Dichloromethane | 0°C to room temperature |

Directed Ortho-Metalation (DoM) Strategies for Halogenation

Directed Ortho-Metalation (DoM) is a powerful regioselective functionalization technique for aromatic and heteroaromatic compounds. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position.

A hypothetical DoM strategy for the synthesis of a this compound precursor could start with a pyridine derivative bearing a directing group at the 3-position. For instance, a protected amine or an amide group at the 3-position could direct lithiation to the 4-position. Subsequent reaction with an electrophilic bromine source would yield the 4-bromo derivative. To achieve the desired 5-bromo substitution pattern via DoM, a more complex starting material or a rearrangement strategy would be necessary.

Alternatively, a directing group at the 4-position could direct metalation to both the 3- and 5-positions. Careful control of reaction conditions might allow for selective functionalization at the 5-position with a bromine electrophile, followed by introduction of the sulfinamide group at the 3-position through a separate set of reactions. Due to the complexities of pyridine DoM, this approach remains a more theoretical pathway for this specific target molecule in the absence of direct literature precedents.

Alternative Synthetic Routes to this compound

Beyond classical synthetic approaches, modern organic synthesis offers alternative methodologies that can potentially streamline the preparation of complex molecules like this compound.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not reported, MCRs are widely used for the synthesis of substituted pyridines.

A hypothetical MCR approach could involve the condensation of a β-ketoester, an enamine, and a brominated building block that also carries a masked sulfinamide precursor. The challenge in this approach lies in the design and synthesis of suitable starting materials that would assemble into the desired 5-bromo-3-sulfinamide pyridine core.

Green Chemistry Principles in Sulfinamide Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

For the bromination step, the use of elemental bromine, which is hazardous, could be replaced with greener alternatives. This includes the in-situ generation of bromine from bromide salts using a mild oxidant, or the use of solid brominating agents that are easier to handle. Electrochemical methods for bromination are also gaining traction as a sustainable alternative. rsc.orgacs.org

Chemical Reactivity and Transformations of 5 Bromopyridine 3 Sulfinamide

Reactions at the Bromine Center

The bromine atom on the pyridine (B92270) ring serves as a valuable handle for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. 5-Bromopyridine-3-sulfinamide can participate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgmdpi.com The reaction is generally carried out in the presence of a palladium catalyst and a base. libretexts.org This methodology has been successfully applied to the synthesis of 5-aryl-thiophene derivatives bearing a sulfonamide moiety, demonstrating its utility in creating diverse molecular scaffolds. doaj.org The choice of ligand and reaction conditions can be crucial for the success of the coupling. mdpi.comuzh.ch

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org While specific examples with this compound are not prevalent in the searched literature, the general applicability of the Heck reaction to bromopyridines suggests its potential. beilstein-journals.orgnih.gov

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent to form a carbon-carbon bond with the bromopyridine. Nickel-catalyzed Negishi cross-coupling reactions have been reported for the aminoalkylation of various aryl and heteroaryl bromides. acs.org

Sonogashira Coupling: While not explicitly detailed for this compound in the provided results, the Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is a common transformation for bromopyridines and represents a potential pathway for further functionalization.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgnih.gov The reaction has been widely used for the amination of various aryl and heteroaryl halides, including bromopyridines. chemspider.comnih.gov The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic system. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |

| Heck | Alkene | C-C | Pd catalyst, Base |

| Negishi | Organozinc Reagent | C-C | Ni or Pd catalyst |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Copper co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings that are electron-deficient, such as pyridine rings with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group, like a halide, on the aromatic ring. wikipedia.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reactivity of pyridines in SNAr reactions is enhanced when the ring is substituted at the ortho or para positions to the leaving group, as the negative charge can be delocalized onto the nitrogen atom. wikipedia.org While direct SNAr on 5-bromopyridine can be challenging due to the meta-like position of the bromine relative to the nitrogen, the electronic influence of the sulfinamide group could potentially facilitate such reactions. acs.org

Halogen-Lithium/Magnesium Exchange and Subsequent Electrophilic Trapping

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, allowing for the conversion of an organic halide into an organometallic species. wikipedia.org This is frequently accomplished using organolithium reagents, such as n-butyllithium or t-butyllithium. harvard.educhempedia.info The resulting lithiated pyridine can then be trapped with various electrophiles to introduce a wide range of functional groups. This process is often performed at low temperatures to avoid side reactions. nih.gov The presence of certain functional groups can influence the rate and success of the exchange. wikipedia.org Alternatively, halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) can also be employed, sometimes in combination with an organolithium reagent. nih.gov This method can offer advantages in terms of reaction conditions and selectivity. nih.gov

Reactions Involving the Sulfinamide Moiety

The sulfinamide group offers another site for chemical modification, allowing for transformations at both the nitrogen and sulfur atoms.

Alkylation and Acylation of the Nitrogen Atom

The nitrogen atom of the sulfinamide can be functionalized through alkylation or acylation reactions. For instance, the alkylation of sulfonamides, a related functional group, has been achieved using alkyl halides in the presence of a base like lithium hydride (LiH). nih.gov Similar strategies could likely be applied to this compound to introduce various alkyl groups onto the nitrogen atom.

Transformations of the Sulfinyl Group

The sulfur atom of the sulfinamide is in an intermediate oxidation state and can therefore be either oxidized or reduced.

Oxidation to Sulfonamide: The sulfinyl group can be oxidized to the corresponding sulfonamide. organic-chemistry.org This transformation can be achieved using various oxidizing agents. For example, electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides, proceeding through a sulfinamide intermediate. nih.gov The oxidation of sulfinamides to sulfonimidamides has also been reported using N-chlorosuccinimide. beilstein-journals.org

Reduction to Thiol: While specific methods for the reduction of this compound to the corresponding thiol were not found in the search results, the reduction of sulfinyl groups is a known transformation in organic chemistry.

Derivatization and Stereoselective Reactions Mediated by the Sulfinamide Group

The sulfinamide functional group is a versatile moiety known for its ability to participate in a variety of chemical transformations, including stereoselective reactions. While specific studies on the derivatization of this compound are not extensively documented, the known reactivity of sulfinamides provides a strong basis for predicting its chemical behavior.

Sulfinamides are ambident nucleophiles and can react at either the nitrogen or the sulfur atom. A significant transformation of sulfinamides is their S-alkylation to produce sulfoximines, a class of compounds of growing interest in medicinal chemistry. For instance, the direct and stereoretentive S-alkylation of N-substituted sulfinamides with zinc carbenoids has been demonstrated as a method to form enantiopure N-substituted sulfoximines. rsc.orgresearchgate.netrsc.org This reaction proceeds through a 1,2-metallate rearrangement of a transient zincate complex. rsc.orgrsc.org Given this precedent, it is plausible that this compound could be a substrate for similar transformations.

Furthermore, sulfinamides are valuable precursors in asymmetric synthesis, often employed as chiral auxiliaries. acs.orgacs.org Chiral sulfinamides can be used to induce stereoselectivity in reactions such as aza-Diels-Alder reactions and the synthesis of chiral amines. acs.orgacs.org The synthesis of chiral cyclic sulfinamides has been achieved through the stereospecific dephenylation of chiral 2,1-benzothiazines, highlighting the configurational stability at the sulfur center. acs.org

The following table illustrates a general, representative reaction of a sulfinamide to form a sulfoximine, a potential transformation for this compound.

| Reactant 1 | Reagent | Product | Reaction Type | Reference |

| Generic N-Aryl-sulfinamide | ICH₂ZnEt | N-Aryl-S-methylsulfoximine | S-Alkylation | rsc.org |

This table presents a generalized reaction and does not represent a specific, documented reaction of this compound.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

The pyridine nitrogen can be readily oxidized to the corresponding N-oxide. A variety of oxidizing agents can achieve this transformation, including peracids such as m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.orgorganic-chemistry.org The resulting pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating nucleophilic substitution at the 2- and 4-positions. scripps.edu For this compound, N-oxidation would likely proceed smoothly, yielding this compound N-oxide. acs.orgsigmaaldrich.com

Quaternization of the pyridine nitrogen involves its reaction with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This reaction is influenced by the nature of the alkylating agent and the substituents on the pyridine ring. osti.govrsc.org For instance, the quaternization of pyridine derivatives with 1-bromoadamantane (B121549) has been reported to occur under sealed-tube conditions. osti.gov Microwave-assisted quaternization has also been shown to be an efficient method for the synthesis of pyridinium salts. researchgate.net The quaternization of this compound with a suitable alkyl halide would result in the formation of a 1-alkyl-5-bromo-3-sulfinamidopyridinium salt. google.comnih.gov

The table below shows a representative quaternization reaction of a pyridine derivative.

| Reactant | Reagent | Product | Reaction Conditions | Reference |

| Pyridine | 1-Bromoadamantane | 1-(1-Adamantyl)pyridinium bromide | Sealed ampul, heat | osti.gov |

This table illustrates a general quaternization reaction and is not a specific documented reaction of this compound.

C-H Activation Studies on the Pyridine Ring and Subsequent Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic rings, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. tcichemicals.com In the context of this compound, the pyridine ring possesses several C-H bonds that could potentially be activated.

The regioselectivity of C-H activation is often directed by the electronic properties of the ring and the presence of directing groups. The bromine atom at the 5-position and the sulfinamide group at the 3-position would be expected to influence the site of C-H activation. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for such transformations. scispace.comias.ac.in For example, palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with alkyl bromides has been reported. scispace.com It is conceivable that the pyridine nitrogen or the sulfinamide group in this compound could direct the regioselective C-H functionalization at an adjacent position.

While direct C-H activation studies on this compound have not been specifically reported, the extensive research on the C-H functionalization of other pyridine derivatives suggests that this would be a fruitful area for exploration. mdpi.comresearchgate.net

The following table provides a general example of a C-H activation reaction on a pyridine derivative.

| Reactant | Reagent | Catalyst | Product | Reaction Type | Reference |

| Pyridine N-oxide | Alkyl bromide | Pd(OAc)₂ | 2-Alkylpyridine N-oxide | C-H Activation/Cross-coupling | scispace.com |

This table illustrates a general C-H activation reaction and is not a specific documented reaction of this compound.

Exploring the Chemistry of this compound and Its Analogs

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, and its functionalization continues to be an area of intense research. Among the vast array of pyridine derivatives, those containing sulfur-based functional groups have garnered significant attention due to their unique chemical properties and biological activities. This article focuses on the chemical compound this compound, delving into its derivatization and the development of related analogs. While direct research on this specific compound is limited, its chemistry can be extrapolated from the well-established synthesis and reactivity of related pyridine-sulfur compounds.

Derivatization and Analogues of 5 Bromopyridine 3 Sulfinamide

The synthetic versatility of the 5-Bromopyridine-3-sulfinamide scaffold allows for the generation of a diverse range of derivatives and analogs. These modifications can be targeted at the sulfinamide group or the pyridine (B92270) ring, enabling the fine-tuning of the molecule's steric and electronic properties.

The synthesis of N-substituted this compound derivatives can be conceptually approached through the reaction of a reactive precursor, 5-bromopyridine-3-sulfinyl chloride, with a variety of primary and secondary amines. This method is a standard and high-yielding approach for the formation of sulfinamides. acs.org The sulfinyl chloride intermediate would likely be generated from the corresponding 5-bromopyridine-3-sulfinic acid or its salt by treatment with thionyl chloride or oxalyl chloride. acs.org

General reaction schemes often involve the in situ formation of the sulfinyl chloride, which is then trapped by the amine nucleophile. acs.org The reaction conditions are typically mild, proceeding at room temperature. acs.org A one-pot synthesis starting from an organometallic reagent, a sulfur dioxide surrogate like DABSO, and an amine could also be envisioned for creating such derivatives. acs.orgnih.gov

The diversity of commercially available amines allows for the creation of a large library of substituted this compound derivatives. Below is a representative table of potential derivatives that could be synthesized using this methodology.

| Amine Reactant | Potential Derivative Name |

| Ammonia (B1221849) | This compound |

| Methylamine | N-Methyl-5-bromopyridine-3-sulfinamide |

| Diethylamine | N,N-Diethyl-5-bromopyridine-3-sulfinamide |

| Aniline | N-Phenyl-5-bromopyridine-3-sulfinamide |

| Morpholine | 4-((5-Bromopyridin-3-yl)sulfinyl)morpholine |

| Piperidine | 1-((5-Bromopyridin-3-yl)sulfinyl)piperidine |

This table is illustrative and based on general synthetic methods for sulfinamides.

The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further functionalization through various cross-coupling reactions. This allows for the introduction of a wide array of substituents, thereby creating a diverse set of functionalized pyridine-sulfinamide scaffolds.

Commonly employed cross-coupling reactions for the functionalization of halopyridines include the Suzuki-Miyaura coupling, which introduces aryl or vinyl groups, and the Buchwald-Hartwig amination for the installation of nitrogen-based substituents. These reactions are typically catalyzed by palladium complexes and have been successfully applied to the synthesis of functionalized pyridine derivatives.

For instance, a Suzuki coupling reaction could be employed to react this compound with various boronic acids or esters to generate 5-aryl or 5-heteroarylpyridine-3-sulfinamide analogs. Similarly, a Buchwald-Hartwig amination could provide access to 5-amino or 5-alkylaminopyridine-3-sulfinamide derivatives.

| Coupling Reaction | Reactant | Potential Functionalized Scaffold |

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenylpyridine-3-sulfinamide |

| Suzuki-Miyaura | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)pyridine-3-sulfinamide |

| Buchwald-Hartwig | Aniline | 5-(Phenylamino)pyridine-3-sulfinamide |

| Buchwald-Hartwig | Pyrrolidine | 5-(Pyrrolidin-1-yl)pyridine-3-sulfinamide |

| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)pyridine-3-sulfinamide |

This table presents potential functionalization pathways based on established cross-coupling methodologies for bromopyridines.

The sulfur atom in a sulfinamide is a stereogenic center, allowing for the existence of enantiomers. Chiral sulfinamides are valuable as chiral auxiliaries and ligands in asymmetric synthesis and are also found in some pharmacologically active molecules. acs.org The development of chiral this compound analogues can be pursued through several established strategies for asymmetric sulfinamide synthesis.

One of the most classic methods is the Andersen synthesis, which involves the reaction of a chiral alcohol, such as (-)-menthol, with a sulfinyl chloride to form a diastereomeric mixture of sulfinate esters. acs.org After separation of the diastereomers, reaction with an organometallic reagent or an amine can yield the enantiopure sulfinamide.

More modern approaches include the direct asymmetric condensation of sulfinates with amines or their precursors. For example, stable and cost-effective ammonium (B1175870) salts can be used to generate anhydrous ammonia in situ for asymmetric sulfinylation, leading to enantioenriched N-free sulfinamides. rsc.org The use of chiral phosphine (B1218219) catalysts has also been reported for enantioselective reactions involving sulfinamide-containing molecules. nih.gov Chiral sulfinamide phosphine catalysts have demonstrated high performance in generating chiral products with excellent enantioselectivity. nih.gov

The development of chiral this compound analogues could follow these principles, potentially starting from a prochiral 5-bromopyridine sulfur compound and employing a chiral reagent or catalyst to induce stereoselectivity.

The sulfinamide functional group can participate in radical reactions. For example, aryl sulfinamides have been used in the aminoarylation of unactivated alkenes through a radical Smiles-Truce rearrangement. springernature.com This process involves the generation of an N-centered radical that undergoes an aryl migration. springernature.com The stereochemistry of such reactions can be controlled by using chiral sulfinamides. springernature.com

The hydrolysis of sulfinamides is another important aspect of their reactivity. Studies on the hydrolysis rates of various alkyl and aryl sulfinamides have shown that the reaction can be subject to general acid catalysis. researchgate.net The steric bulk of the substituents can also play a significant role in the stereochemical outcome of reactions at the sulfinyl sulfur. researchgate.net

In the context of this compound, the electron-withdrawing nature of the bromine atom and the pyridine ring would influence the electrophilicity of the sulfinyl sulfur and the nucleophilicity of the sulfinamide nitrogen. These electronic effects would in turn affect the rates and outcomes of reactions such as nucleophilic substitution at the sulfur atom and reactions involving the pyridine ring. For instance, the bromine atom would activate the pyridine ring towards nucleophilic aromatic substitution, while also influencing the pKa of the pyridine nitrogen.

Applications of 5 Bromopyridine 3 Sulfinamide in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Molecules

The 5-bromopyridine-3-sulfinamide scaffold is a valuable starting point for the synthesis of a diverse range of complex heterocyclic molecules. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. heteroletters.orgmdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are particularly well-suited for the functionalization of aryl bromides. mdpi.com These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the C5-position of the pyridine (B92270) ring.

For instance, the Suzuki-Miyaura cross-coupling reaction of a 5-bromopyridine derivative with various arylboronic acids can lead to the formation of biaryl structures, which are prevalent in many biologically active compounds. mdpi.com Similarly, the sulfinamide group can be a precursor to other functional groups or can itself participate in cyclization reactions to form novel heterocyclic ring systems. The synthesis of various pyridine-based heterocyclic compounds often involves the use of such versatile building blocks. eurjchem.comekb.egresearchgate.net

Table 1: Potential Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Resulting Structure | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-pyridine-3-sulfinamide | Synthesis of complex biaryl heterocycles |

| Heck | Alkene | 5-Alkenyl-pyridine-3-sulfinamide | Introduction of unsaturated side chains |

| Buchwald-Hartwig | Amine | 5-Amino-pyridine-3-sulfinamide | Formation of C-N bonds for further functionalization |

The reactivity of the pyridine ring itself, including its ability to undergo nucleophilic substitution or modification of the ring nitrogen, further expands the synthetic utility of this building block. The combination of these reactive sites allows for a modular approach to the synthesis of highly substituted and complex heterocyclic molecules. nih.gov

Precursor for Advanced Organic Materials and Polymers (e.g., as a monomer or cross-linker precursor for specific properties)

The unique electronic and structural features of this compound make it a promising candidate as a precursor for advanced organic materials and polymers. The pyridine moiety, with its inherent aromaticity and electron-deficient nature, can impart desirable thermal and electronic properties to a polymer backbone. Polyfunctional pyridines are known to be useful precursors in the synthesis of polymers. heteroletters.org

The bromine atom and the sulfinamide group offer two distinct points for polymerization or cross-linking. For example, the bromine atom can participate in polymerization reactions via cross-coupling methodologies, leading to the formation of conjugated polymers with interesting optoelectronic properties. The sulfinamide group, or its derivatives, could be utilized in polycondensation reactions or as a site for grafting side chains to modify the polymer's properties.

Furthermore, the sulfonyl azide (B81097) functional group, which can be derived from the corresponding sulfonyl chloride, is known to be a useful cross-linking agent in polymer chemistry. Upon heating, sulfonyl azides form highly reactive nitrenes that can insert into C-H bonds, leading to the formation of cross-linked polymer networks. This suggests that a sulfonyl azide derivative of 5-bromopyridine could be a valuable cross-linker for creating stable polymer nanoparticles or films.

Table 2: Potential Polymerization and Cross-linking Strategies

| Functional Group | Polymerization/Cross-linking Method | Potential Polymer/Material Type |

|---|---|---|

| Bromine | Palladium-catalyzed cross-coupling (e.g., Suzuki polycondensation) | Conjugated polymers |

| Sulfinamide (or derived functional group) | Polycondensation with a suitable comonomer | Polyamides, polyimides |

The resulting polymers could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components in high-performance plastics.

Role in the Development of Novel Catalytic Systems and Ligand Design

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate to a wide range of metal centers. nih.gov The this compound framework offers multiple potential coordination sites—the pyridine nitrogen and the oxygen or nitrogen atoms of the sulfinamide group—making it an attractive scaffold for the design of novel mono- or bidentate ligands.

By modifying the substituents on the sulfinamide nitrogen, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize the performance of a metal catalyst for a specific transformation. The bromine atom can also serve as a point of attachment to a solid support, allowing for the development of heterogeneous catalysts that can be easily recovered and reused.

Recent research has highlighted the use of pyridine-sulfinates as effective coupling partners in palladium-catalyzed reactions, suggesting that the corresponding sulfinamide ligands could also play a significant role in the development of new catalytic systems. rsc.orgtcichemicals.com The synthesis of chiral sulfinamides has also been a subject of interest, opening the door for the development of asymmetric catalysts for enantioselective transformations. nih.gov

Table 3: Potential Ligand Architectures and Catalytic Applications

| Ligand Type | Potential Metal Complex | Potential Catalytic Application |

|---|---|---|

| Monodentate (Pyridine-N) | Palladium, Rhodium, Ruthenium | Cross-coupling, hydrogenation, C-H activation |

| Bidentate (N-pyridyl, O/N-sulfinamide) | Copper, Iron, Zinc | Oxidation, Lewis acid catalysis |

The development of new ligands based on the this compound scaffold could lead to catalysts with improved activity, selectivity, and stability for a variety of important organic transformations.

Application in Multi-Step Total Syntheses of Complex Molecular Architectures

The total synthesis of complex natural products and other intricate molecular architectures often relies on the use of highly functionalized building blocks that allow for the efficient and stereocontrolled construction of the target molecule. uni-bayreuth.defrontiersin.org The this compound unit, with its multiple and distinct reactive sites, has the potential to be a valuable intermediate in such synthetic endeavors.

The bromopyridine moiety can be a key fragment in a retrosynthetic analysis, allowing for its introduction at a late stage of a synthesis via a robust cross-coupling reaction. This strategy, known as late-stage functionalization, is highly desirable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The total synthesis of natural products often involves the use of such strategic building blocks. nih.govnih.gov

For example, a complex molecule containing a substituted pyridine ring could be disconnected to reveal a simpler precursor and a this compound building block. The sulfinamide group could be used to direct a specific reaction or be carried through several synthetic steps before being converted to another functional group in the final target molecule.

Reagent in Tandem Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Tandem reactions, also known as domino or cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly sought after in modern organic synthesis as they can significantly increase synthetic efficiency by reducing the number of steps, purifications, and the amount of waste generated.

The this compound molecule is well-suited to participate in such reaction cascades. For example, a reaction could be initiated at the bromine atom via a cross-coupling reaction, with the newly introduced substituent then undergoing an intramolecular reaction with the sulfinamide group or another part of the molecule. This could lead to the rapid construction of complex polycyclic systems.

The development of cascade reactions involving substituted pyridines is an active area of research. nih.gov For instance, a palladium-catalyzed domino reaction involving a bromopyridine could lead to the formation of multiple rings in a single step. The sulfinamide functionality could act as a nucleophile or an electrophile under different reaction conditions, further expanding the possibilities for designing novel cascade processes. The use of sequential and iterative cross-coupling reactions is a powerful tool in organic synthesis. nih.gov

Table 4: Hypothetical Tandem Reaction Involving this compound

| Initiating Reaction | Subsequent Reaction | Resulting Structure |

|---|---|---|

| Suzuki coupling with an ortho-aminoarylboronic acid | Intramolecular cyclization onto the sulfinamide | Fused heterocyclic system |

| Heck reaction with an unsaturated alcohol | Intramolecular cyclization | Fused ether or lactone |

The exploration of such tandem reactions with this compound and its derivatives holds the promise of discovering new and efficient routes to valuable and complex molecular structures.

Mechanistic Investigations of Reactions Involving 5 Bromopyridine 3 Sulfinamide

Elucidation of Reaction Pathways Through Kinetic Studies

Currently, there is a lack of published kinetic data for reactions involving 5-Bromopyridine-3-sulfinamide. Kinetic studies are crucial for understanding reaction mechanisms, as they provide quantitative insights into the rates of chemical transformations. Such studies would involve systematically varying the concentrations of reactants and catalysts, as well as temperature, to determine the rate law and activation parameters (enthalpy and entropy of activation) for reactions where this compound acts as a reactant, intermediate, or catalyst. This information would be invaluable for optimizing reaction conditions and for substantiating proposed mechanistic pathways.

Transition State Analysis of Key Transformations

Transition state analysis, often aided by computational chemistry, provides a molecular-level picture of the highest-energy point along a reaction coordinate. For key transformations involving this compound, density functional theory (DFT) and other quantum mechanical methods could be employed to model the geometries and energies of transition states. Such computational studies, which are currently unavailable for this specific compound, would help to rationalize observed reactivity and selectivity. General methodologies for transition state analysis often involve correlating experimental kinetic isotope effects with computational models to validate the proposed structures.

Solvent Effects and Stereochemical Control in Reactions Mediated by this compound

The choice of solvent can significantly influence the rate, selectivity, and even the outcome of a chemical reaction. Studies on the effect of solvent polarity, proticity, and coordinating ability on reactions of this compound have not been reported. Such investigations would clarify the role of the solvent in stabilizing or destabilizing ground states, intermediates, and transition states. Furthermore, as the sulfur atom in a sulfinamide can be a stereocenter, understanding and controlling the stereochemical outcome of its reactions is of high importance, particularly in the synthesis of chiral molecules. Research into the factors governing stereochemical control in reactions involving this compound is a critical area for future exploration.

Advanced Spectroscopic and Structural Elucidation of 5 Bromopyridine 3 Sulfinamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution and the solid state.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms in 5-Bromopyridine-3-sulfinamide. The chemical shifts, signal integrations, and coupling constants would offer clues about the electronic structure and the connectivity of adjacent atoms.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and elucidating the complete bonding framework and spatial arrangement of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the sulfinamide group to the pyridine ring at the C3 position and confirming the position of the bromine atom at C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be used to determine the through-space interactions and help to define the preferred conformation of the sulfinamide group relative to the pyridine ring.

Without experimental data, a representative data table cannot be generated.

Solid-State NMR for Polymorphic Analysis and Structural Dynamics

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of crystalline and amorphous solids. For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties.

Probe the local environment and dynamics of the molecule in the solid state, providing insights into intermolecular interactions and molecular motions.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry, Conformation, and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline molecule.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A crystal structure of this compound would reveal the precise nature of the intermolecular forces that govern its crystal packing. This includes:

Hydrogen bonds: The N-H protons of the sulfinamide group could act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atom of the sulfinamide group could act as acceptors.

Halogen bonds: The bromine atom could participate in halogen bonding interactions with other electronegative atoms.

π-π stacking: The aromatic pyridine rings could stack on top of each other.

A detailed analysis of these interactions is critical for understanding the solid-state properties of the compound.

Conformational Analysis in the Solid State

The X-ray structure would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. This would reveal the orientation of the sulfinamide group relative to the pyridine ring, which is influenced by steric and electronic effects.

A crystallographic data table cannot be provided as no public crystal structure data is available.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. When coupled with fragmentation techniques (e.g., MS/MS), it can provide valuable structural information.

For this compound, HRMS would:

Confirm the molecular formula by providing a highly accurate mass measurement that accounts for the presence of bromine's characteristic isotopic pattern.

Elucidate fragmentation pathways. By analyzing the fragments produced upon ionization, one can deduce the connectivity of the molecule. Key fragmentations would likely involve the loss of the sulfinamide group or the bromine atom.

A table of predicted mass spectrometry data cannot be accurately generated without experimental validation.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. The vibrational spectrum of this compound is dictated by the collective motions of its atoms, with specific bands corresponding to the characteristic vibrations of the bromopyridine ring and the sulfinamide moiety.

Functional Group Characterization

The key functional groups in this compound each give rise to distinct signals in the IR and Raman spectra. The expected vibrational frequencies, based on data from substituted pyridines, sulfonamides, and sulfoxides, provide a spectral fingerprint for the molecule. nih.govjst.go.jpnih.gov

Pyridine Ring Vibrations: The 3-substituted pyridine ring exhibits a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching vibrations (C=C and C=N) appear in the 1600-1400 cm⁻¹ range. The presence of substituents influences the exact position and intensity of these modes. aip.orgresearchgate.net For instance, the ring breathing mode, which is very intense in the Raman spectra of pyridine, is sensitive to substitution. researchgate.netnih.gov

Sulfinamide Group (-S(O)NH₂) Vibrations: The primary sulfinamide group is analogous to primary amides and sulfonamides, which have well-characterized vibrational signatures. spcmc.ac.inrsc.org The N-H group gives rise to two distinct stretching bands: an asymmetric stretch at a higher frequency (typically 3500-3400 cm⁻¹) and a symmetric stretch at a lower frequency (typically 3400-3300 cm⁻¹). spcmc.ac.inspectroscopyonline.comkhanacademy.org The S=O (sulfinyl) group is expected to produce a strong absorption band in the 1100-1050 cm⁻¹ region. nih.govnih.govresearchgate.net The S-N stretching vibration is typically found at lower wavenumbers, often in the 920-890 cm⁻¹ range. rsc.org

Carbon-Bromine Vibration: The C-Br stretching vibration is expected at the lower end of the fingerprint region, typically below 600 cm⁻¹.

The following table summarizes the predicted vibrational frequencies for the key functional groups in this compound in the absence of strong intermolecular interactions.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Asymmetric N-H Stretch | Sulfinamide (-NH₂) | ~3500 - 3400 | Medium |

| Symmetric N-H Stretch | Sulfinamide (-NH₂) | ~3400 - 3300 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | ~3100 - 3000 | Medium-Weak |

| C=C, C=N Ring Stretches | Pyridine Ring | ~1600 - 1400 | Medium-Strong |

| N-H Scissoring | Sulfinamide (-NH₂) | ~1650 - 1620 | Medium |

| S=O Stretch | Sulfinamide (-S=O) | ~1100 - 1050 | Strong |

| C-N Stretch | Pyridine Ring | ~1300 - 1200 | Medium |

| S-N Stretch | Sulfinamide (-S-N) | ~920 - 890 | Medium |

| C-Br Stretch | Bromine Substituent | < 600 | Medium-Strong |

Hydrogen Bonding Interactions

In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds, which significantly influence its vibrational spectrum. The primary hydrogen bond donor is the N-H group of the sulfinamide, while potential acceptor sites include the oxygen atom of the S=O group and the nitrogen atom of the pyridine ring.

The formation of hydrogen bonds typically leads to:

A red-shift of the N-H stretching frequencies: The N-H stretching bands will broaden and shift to lower wavenumbers (e.g., 3350-3180 cm⁻¹) due to the weakening of the N-H bond upon interaction with a hydrogen bond acceptor. spcmc.ac.inresearchgate.net

A red-shift of the S=O stretching frequency: When the sulfinyl oxygen acts as a hydrogen bond acceptor, its stretching vibration shifts to a lower frequency. nih.gov This shift can be on the order of ~10 cm⁻¹ per hydrogen bond. nih.gov

A blue-shift of pyridine ring vibrations: Conversely, if the pyridine nitrogen acts as a hydrogen bond acceptor, certain ring modes, particularly the ring breathing and trigonal ring breathing modes, are known to shift to higher frequencies (a blue-shift). aip.orgrsc.orgacs.org This is attributed to the withdrawal of electron density from the nitrogen lone pair, which stabilizes and rigidifies the ring structure. aip.org

Analyzing the shifts in these key vibrational bands in different phases (e.g., solid vs. dilute solution) can provide detailed insights into the nature and strength of hydrogen bonding networks.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogues

While this compound itself is an achiral molecule, its derivatives can be chiral. Chirality in sulfinamides arises when the sulfur atom becomes a stereocenter, which can be achieved by substitution on the nitrogen atom, creating a molecule with four different substituents around the sulfur (a lone pair, an oxygen atom, the bromopyridine ring, and a substituted nitrogen group). acs.orgnih.gov For such chiral analogues, chiroptical spectroscopic methods are indispensable for determining the absolute configuration and predominant conformation in solution.

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net It is a powerful tool for assigning the absolute configuration of chiral sulfinamides. acs.orgnih.gov The process involves a synergistic approach combining experimental ECD measurements with high-level quantum chemical calculations. nih.govnih.gov

The methodology is as follows:

Experimental Spectrum: The ECD spectrum of the chiral sulfinamide analogue is recorded experimentally.

Theoretical Calculations: The three-dimensional structures of both possible enantiomers (R and S) are optimized using computational methods, typically Density Functional Theory (DFT).

Spectrum Prediction: For each optimized enantiomer, the theoretical ECD spectrum is calculated using Time-Dependent DFT (TD-DFT). nih.gov The selection of an appropriate functional and a sufficiently large basis set is crucial for obtaining reliable electronic property predictions. acs.orgnih.gov For instance, in the study of t-butanesulfinamide, the aug-cc-pVDZ basis set was found to provide a satisfactory prediction of electronic properties where smaller basis sets failed. acs.orgnih.gov

Comparison and Assignment: The experimental ECD spectrum is compared to the theoretically predicted spectra for the R and S enantiomers. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the compound. acs.orgnih.gov

The study of t-butanesulfinamide has demonstrated the power of this approach, where ECD, in conjunction with other chiroptical methods, definitively established its absolute configuration as (–)-(S). acs.orgnih.gov This highlights the importance of using multiple chiroptical techniques for a robust stereochemical determination. acs.orgnih.gov

The following table outlines the principles of using ECD for the structural elucidation of chiral sulfinamide analogues of this compound.

| Step | Description | Key Considerations | Reference Example |

| 1. Synthesis | Prepare a chiral derivative of this compound (e.g., by N-alkylation). | The sulfur atom must be a stereocenter. | N/A (Hypothetical) |

| 2. ECD Measurement | Record the experimental ECD spectrum of the purified enantiomer in a suitable solvent. | The spectrum shows positive and/or negative bands (Cotton effects) corresponding to electronic transitions. | t-Butanesulfinamide acs.org |

| 3. Computational Modeling | Perform DFT calculations to find the low-energy conformers for both R and S configurations. | Conformational flexibility must be accounted for. | t-Butanesulfinamide nih.gov |

| 4. TD-DFT Calculation | Calculate the theoretical ECD spectra for the R and S enantiomers, usually as a population-weighted average of major conformers. | Choice of functional and basis set (e.g., B3LYP/aug-cc-pVDZ) is critical for accuracy. acs.org | t-Butanesulfinamide acs.orgnih.gov |

| 5. Spectral Comparison | Compare the sign, position, and relative intensity of the Cotton effects in the experimental spectrum with the calculated spectra. | A good match between the experimental and one of the theoretical spectra confirms the absolute configuration. | t-Butanesulfinamide acs.orgnih.gov |

This combined experimental and theoretical ECD approach provides a reliable and non-empirical method for the complete stereochemical elucidation of chiral analogues of this compound.

Computational and Theoretical Investigations of 5 Bromopyridine 3 Sulfinamide

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution

For 5-Bromopyridine-3-sulfinamide, the electronic structure is significantly influenced by the interplay of the electron-withdrawing bromine atom and the pyridine (B92270) ring, combined with the sulfinamide group. The nitrogen atom in the pyridine ring acts as an electron sink, while the bromine atom further withdraws electron density via induction.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netscirp.org In a molecule like this compound, the HOMO is expected to be localized primarily on the sulfinamide group and the bromine atom, while the LUMO is likely distributed over the pyridine ring.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-poor regions of a molecule. scirp.orgjmaterenvironsci.com For this compound, the MEP would likely show negative potential (electron-rich) around the oxygen and nitrogen atoms of the sulfinamide group and the pyridine nitrogen, making them potential sites for electrophilic attack. Conversely, positive potential (electron-poor) would be expected around the hydrogen atoms of the amine and the sulfur atom.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table presents typical data obtained from DFT calculations and should be considered illustrative for this compound, as direct computational results are not available in the cited literature.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | Reflects chemical reactivity and stability |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions |

| Mulliken Charges | Negative on N, O; Positive on S, H(NH) | Predicts sites for electrostatic interactions |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

DFT is a workhorse in computational chemistry for investigating chemical reactivity and the pathways of chemical reactions.

The acid-base properties of this compound are of significant interest. The molecule has two primary sites for protonation (the pyridine nitrogen and the sulfinamide nitrogen) and one acidic proton on the sulfinamide group. Computational methods can predict the pKa values associated with these sites by calculating the free energy change of the deprotonation reaction in a solvent model. academicdirect.org

Studies on substituted pyridines and sulfonamides show that electron-withdrawing groups decrease the pKa of the conjugate acid (making the base weaker) and decrease the pKa of an acidic proton (making the acid stronger). academicdirect.orgresearchgate.netrsc.org Therefore, the bromine atom on the pyridine ring is expected to lower the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The pKa of the sulfinamide N-H bond is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the 5-bromopyridinyl group would likely make this proton more acidic than in alkyl sulfinamides. Computational models have demonstrated strong correlations between calculated bond lengths within a functional group and its experimental pKa, offering a powerful predictive tool. rsc.orgnih.gov

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. chemrxiv.org These theoretical spectra can be used to interpret experimental data and confirm molecular structure. For this compound, calculations would predict characteristic vibrational modes for the S=O and N-H bonds of the sulfinamide group, as well as the vibrational modes of the bromopyridine ring.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. The rotation around the C-S and S-N bonds will define the conformational landscape. Similar to sulfonamides, the sulfinamide group is expected to have different stable conformations, such as 'syn' and 'anti' orientations of the nitrogen lone pair relative to the S=O bond. nih.gov DFT calculations can determine the relative energies of these conformers, identifying the most stable structures and the energy barriers for interconversion.

Table 2: Illustrative Data from DFT Reactivity and Spectroscopic Studies This table provides examples of data that would be generated from DFT studies on this compound. The values are based on general knowledge from related compounds.

| Analysis Type | Parameter | Predicted Outcome |

|---|---|---|

| pKa Prediction | pKa (pyridinium) | Lower than pyridine (~5.2) |

| pKa (sulfinamide NH) | Expected to be in the acidic to neutral range | |

| IR Spectroscopy | S=O stretch | ~1050-1100 cm⁻¹ |

| N-H stretch | ~3200-3400 cm⁻¹ | |

| Conformational Energy | Rotational Barrier (C-S) | A few kcal/mol, indicating flexibility |

| Relative Energy (syn/anti) | Small energy difference, likely co-existing conformers |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.orgnih.gov For a relatively small molecule like this compound, MD simulations are particularly useful for exploring its conformational space and interactions with its environment, especially in a solvent like water. nih.gov

An MD simulation would reveal the preferred conformations of the molecule in solution, taking into account the dynamic interplay with solvent molecules. It would also characterize the hydrogen bonding patterns between the sulfinamide group (as both a donor and acceptor) and water molecules. The pyridine nitrogen would also be identified as a hydrogen bond acceptor site. These simulations can provide insights into the molecule's solubility and how it might orient itself at an interface or in a binding pocket of a protein. preprints.org

Computational Design and Prediction of Novel this compound Analogues with Desired Chemical Properties

Computational methods are integral to modern drug discovery and materials science for the design of new molecules with specific properties. nih.govnih.gov Starting with this compound as a core scaffold, computational techniques can be used to design and screen novel analogues.

This process often involves Quantitative Structure-Activity Relationship (QSAR) studies, where a statistical model is built to correlate chemical structure with a desired property (e.g., biological activity, solubility). nih.gov By systematically modifying the parent structure—for example, by changing the substituent on the pyridine ring or on the sulfinamide nitrogen—and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a library of virtual compounds can be created. nih.gov

These virtual libraries can then be screened for their predicted properties. For instance, if the goal is to design a molecule that binds to a specific protein, molecular docking simulations would be used to predict the binding affinity and pose of each analogue in the protein's active site. This in silico screening process allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5-Bromopyridine-3-sulfinamide, and what reaction conditions optimize its yield?

- Methodological Answer: The synthesis of this compound typically involves sulfinylation of 5-bromopyridine-3-amine using sulfinylating agents under basic conditions. For example, analogous compounds like N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide are synthesized via reaction of 5-bromopyridine-3-amine with sulfonyl chlorides in the presence of triethylamine or pyridine to neutralize HCl byproducts . Optimization includes:

- Temperature: Room temperature to mild heating (e.g., 40–60°C).

- Solvent: Dichloromethane or tetrahydrofuran for solubility.

- Purification: Column chromatography or recrystallization to isolate the product.

Yield optimization may require stoichiometric control of the sulfinylating agent and inert atmosphere to prevent side reactions.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons and sulfinamide protons) .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₅H₄BrN₂OS has a molecular weight of 221.08 g/mol) .

- Infrared Spectroscopy (IR): Detection of S=O stretching (~1050 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns with UV detection.

Q. How does this compound function as an intermediate in synthesizing complex heterocycles?

- Methodological Answer: The bromine atom at the 5-position and sulfinamide group at the 3-position make it a versatile building block. For example:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl groups .

- Nucleophilic Substitution: Replacement of bromine with amines or thiols under basic conditions.

- Derivatization: Conversion to sulfonamides via oxidation or to sulfonyl chlorides for further functionalization .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) studies can:

- Predict regioselectivity in cross-coupling by analyzing electron density at the bromine site.

- Simulate transition states to identify energy barriers for Pd-catalyzed reactions .

- Compare orbital interactions (e.g., LUMO of the pyridine ring with Pd catalyst).

Experimental validation includes kinetic studies and Hammett plots to correlate computational predictions with observed reaction rates.

Q. What strategies resolve contradictions in reported biological activities of sulfinamide derivatives across studies?

- Methodological Answer: Contradictions may arise from assay variability, impurities, or structural analogs. Mitigation strategies:

- Reproducibility Checks: Replicate studies under standardized conditions (e.g., cell lines, solvent controls).

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with bioassays.

- Meta-Analysis: Statistically aggregate data from multiple studies to identify trends .

Q. What mechanistic insights explain the role of this compound in modulating enzyme activity?

- Methodological Answer: The sulfinamide group can act as a hydrogen-bond donor/acceptor, influencing enzyme active sites. For example:

- Kinase Inhibition: Molecular docking studies show interactions with ATP-binding pockets.

- Protease Inhibition: Sulfinamide mimics transition states in peptide bond hydrolysis.

- Validation: Site-directed mutagenesis of target enzymes to confirm binding residues .

Q. How can derivatization of this compound enhance its utility in material science?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.